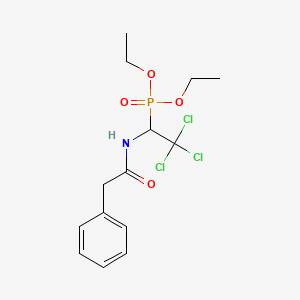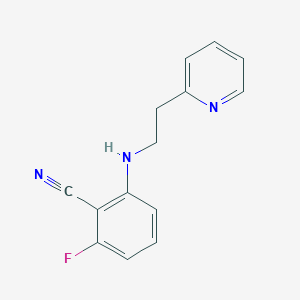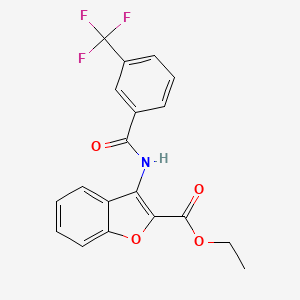
N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the thiadiazole family and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes that are involved in the inflammatory response. It has also been suggested that this compound may have an effect on the expression of certain genes that are involved in the development of cancer.
Biochemical and Physiological Effects:
Studies have shown that N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide has anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been found to have anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide has been found to have antimicrobial properties against certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a suitable candidate for various research applications. However, one of the limitations of using this compound is its limited solubility in water, which may limit its use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the research on N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide. One potential direction is the study of its potential use in the treatment of neurological disorders such as Alzheimer's disease. Another potential direction is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide and its potential applications in various fields of scientific research.
Conclusion:
N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. While there are limitations to the use of this compound in lab experiments, there are several future directions for research on N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide that may lead to new discoveries and potential applications.
Synthesemethoden
N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide can be synthesized using different methods. One of the most common methods is the reaction between mesityl hydrazine and 2-bromo-2-methylpropionyl bromide in the presence of a base such as potassium carbonate. The reaction yields the desired compound in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-8(2)13(19)16-15-18-17-14(20-15)12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKOKZUILJMTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylmethyl)pyrrolidin-2-one](/img/structure/B2625110.png)

![1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2625113.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2625114.png)
![1-(1,3-benzodioxol-5-ylmethyl)-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-pyrimidinone](/img/structure/B2625115.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2625118.png)
![1-(1-Phenyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2625119.png)

![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2625124.png)
![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2625125.png)
![3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2625127.png)
![2-[(4-Methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2625128.png)
